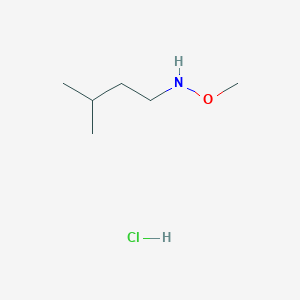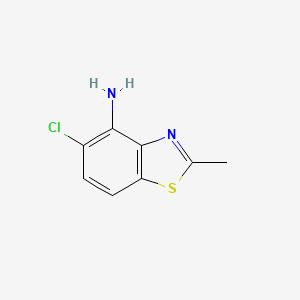
5-氯-2-甲基-1,3-苯并噻唑-4-胺
描述
5-Chloro-2-methyl-1,3-benzothiazol-4-amine is a chemical compound with the molecular formula C8H7ClN2S . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine and similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine can be represented by the InChI code: 1S/C8H7ClN2S/c1-4-11-7-2-5 (9)6 (10)3-8 (7)12-4/h2-3H,10H2,1H3 .Physical and Chemical Properties Analysis
5-Chloro-2-methyl-1,3-benzothiazol-4-amine is a solid substance at room temperature with a melting point of 155-156°C . Its molecular weight is 198.68 .科学研究应用
抗肿瘤活性
- 5-氯-2-甲基-1,3-苯并噻唑-4-胺衍生物,特别是2-(4-氨基苯基)苯并噻唑,展示出显著的抗肿瘤活性。这些化合物对乳腺、卵巢、结肠和肾细胞系具有选择性有效性。怀疑涉及代谢的抗肿瘤机制显示,敏感的细胞系表现出药物摄取和生物转化,这在它们的有效性中起着核心作用 (Chua et al., 1999)。
化学传感和成像
- 苯并噻唑衍生物,包括5-氯-2-甲基-1,3-苯并噻唑-4-胺,用于制造荧光和比色pH探针。这些探针高度水溶性,可以监测酸性和碱性溶液,并在实时细胞内pH成像中具有潜在应用 (Diana et al., 2020)。
药理筛选
- 在药理学背景下,这些苯并噻唑衍生物展示出多样的生物活性,包括抗炎和抗菌特性。合成过程通常涉及与氯乙酰氯反应,导致各种具有潜在药理应用的苯并噻唑化合物 (Chidrawar, 2016)。
安全和危害
未来方向
作用机制
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways necessary for the survival and replication of this bacterium.
Result of Action
tuberculosis , suggesting that they may lead to the death of these bacteria at the cellular level.
生化分析
Biochemical Properties
5-Chloro-2-methyl-1,3-benzothiazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, 5-Chloro-2-methyl-1,3-benzothiazol-4-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity.
Metabolic Pathways
5-Chloro-2-methyl-1,3-benzothiazol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, the compound can alter metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methyl-1,3-benzothiazol-4-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, modulating its biochemical and cellular effects.
属性
IUPAC Name |
5-chloro-2-methyl-1,3-benzothiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-8-6(12-4)3-2-5(9)7(8)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPRZICWZISZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



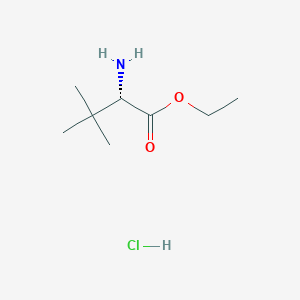
amine](/img/structure/B1433096.png)

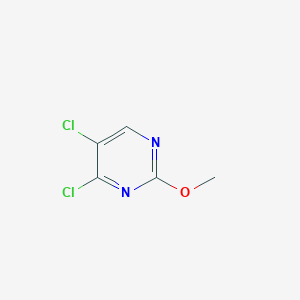
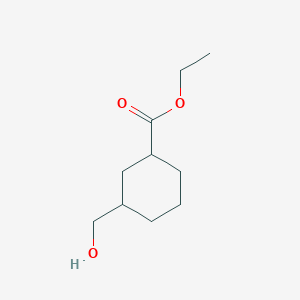
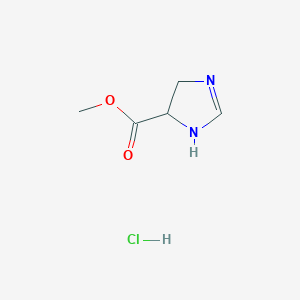

![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)

![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)
